1,3-dimethylimidazolium Tetrafluoroborate
Description
Historical Perspectives and Evolution of Imidazolium-Based Ionic Liquid Research
The history of ionic liquids (ILs) dates back to 1914, when Paul Walden reported the synthesis of ethylammonium (B1618946) nitrate (B79036), a salt with a melting point of just 12°C. nih.govwiley-vch.de This discovery of a salt that is liquid at near-room temperature laid the groundwork for the entire field. However, it was not until the 1980s that research gained significant momentum, particularly with the work of John Wilkes and his colleagues. They introduced 1,3-dialkylimidazolium cations into chloroaluminate ionic liquids, which offered a wider liquid range and better transport properties compared to earlier systems. nih.gov
The development of air- and water-stable ionic liquids in the 1990s, such as those based on the tetrafluoroborate (B81430) anion, marked a pivotal moment. This "second generation" of ILs was far more practical for a broader range of applications, moving them beyond the confines of inert-atmosphere gloveboxes. wiley-vch.de The imidazolium (B1220033) cation became exceptionally popular due to the potential for tuning the IL's properties by modifying the alkyl substituents on the nitrogen atoms. nih.govmdpi.com This concept of "designer solvents," where physicochemical properties could be tailored for specific tasks, propelled imidazolium-based ILs to the forefront of academic and industrial research. wiley-vch.denih.gov
Foundational Research Methodologies for Novel Ionic Liquid Systems
The investigation of novel ionic liquid systems like 1,3-dimethylimidazolium (B1194174) tetrafluoroborate relies on a well-established set of research methodologies encompassing synthesis, characterization, and computational analysis.
Synthesis: The preparation of imidazolium-based ILs typically involves a two-step process. The first step is quaternization, where a base like 1-methylimidazole (B24206) is alkylated with a haloalkane to form an imidazolium halide salt. cwejournal.orglongdom.org The second step is anion metathesis (anion exchange), where the halide anion is replaced with the desired anion, in this case, tetrafluoroborate, often by reacting the imidazolium halide with a salt like sodium tetrafluoroborate. cwejournal.orglongdom.orgrsdjournal.org
Characterization: A suite of analytical techniques is employed to confirm the structure and purity of the synthesized IL and to determine its physical properties.
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR) is used to verify the molecular structure of the cation, while Fourier-Transform Infrared (FTIR) spectroscopy helps identify functional groups and the presence of the B-F bond from the tetrafluoroborate anion. rsdjournal.org
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability, melting point, and glass transition temperature of the IL. rsdjournal.orgmdpi.com
Physicochemical Measurements: Techniques are used to measure key properties such as density, viscosity, and conductivity, which are vital for application-specific performance. acs.org
Computational Methods: Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable for understanding the behavior of ionic liquids at a molecular level. DFT studies can predict molecular structures, electronic properties, and interaction energies. acs.org For instance, DFT has been used to investigate the adsorption of 1,3-dimethylimidazolium tetrafluoroborate on metal surfaces, providing insights into its function in lubrication and electrochemistry. acs.orgresearchgate.net
Contemporary Academic Significance of this compound
This compound ([MMIM][BF4]) holds considerable significance in contemporary research due to its advantageous properties. It is recognized for its high thermal and chemical stability, negligible vapor pressure, and ionic conductivity. acs.org These attributes make it a compelling alternative to volatile organic compounds in various scientific fields.
A primary area of its academic importance is in materials science and electrochemistry. Research has shown that [MMIM][BF4] strongly interacts with metal surfaces like aluminum and copper. researchgate.net Density Functional Theory (DFT) studies revealed that the [BF4]⁻ anion interacts more strongly with Al surfaces than the [MMIM]⁺ cation, leading to potential anion-cation layering at the interface. acs.org This behavior is critical for applications in lubrication, where it can form protective films, and in the development of electrolytes for batteries and other electrochemical devices. acs.orgresearchgate.net Its non-volatile and non-flammable nature further enhances its suitability for these applications. msesupplies.com
The compound also serves as a model system for fundamental studies of ionic liquids. Because the 1,3-dimethylimidazolium cation is small and symmetrical, it facilitates faster diffusion in molecular dynamics simulations, allowing researchers to study the fundamental principles of IL behavior on relatively short timescales. acs.org
Scope and Objectives of Current Research Trajectories for this compound
Current research on this compound is focused on expanding its applications and understanding its long-term behavior and environmental fate. One promising trajectory involves its use in advanced materials, such as hybrid films for wearable thermoelectric generators. msesupplies.com The objective of such research is to leverage the ionic liquid's properties to enhance the performance and stability of these next-generation energy-harvesting devices.
Another critical research direction is the study of its degradation. While ILs are valued for their stability, understanding their decomposition pathways is essential for assessing their environmental impact. Recent studies have investigated the degradation of imidazolium-based tetrafluoroborate ILs in aqueous solutions using methods like ultrasonic micro-electrolysis. nih.gov This research aims to develop effective methods for treating wastewater containing these compounds and to provide data that can inform the design of more environmentally benign ionic liquids in the future. nih.gov The focus is on identifying degradation intermediates and elucidating the reaction pathways, such as the opening of the imidazolium ring. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₅H₉BF₄N₂ |
| Molecular Weight | 183.95 g/mol nih.gov |
| CAS Number | 121091-31-4 nih.gov |
| Melting Point | 103.3 °C msesupplies.com |
| Appearance | White to off-white crystalline solid |
| Cation | 1,3-Dimethylimidazolium nih.gov |
| Anion | Tetrafluoroborate nih.gov |
Table 2: Research Findings on the Interaction of [MMIM][BF4] with Metal Surfaces (DFT Study)
| Parameter | Finding | Significance |
|---|---|---|
| Adsorption on Al and Cu(111) | The [BF4]⁻ anion interacts more strongly with the metal surfaces than the [MMIM]⁺ cation. acs.org | Influences the structure of the electric double layer at electrode interfaces. |
| Electron Transfer | Electron density is exchanged between the ions and the surface atoms. acs.org | Critical for understanding electrochemical reactions and corrosion inhibition. |
| Surface Mobility | The [MMIM]⁺ cation has greater mobility on the surface due to its weaker interaction compared to the anion. researchgate.net | Relevant for lubricating properties and the dynamic behavior of the IL at interfaces. |
| Anion-Cation Layering | At low coverage on Al surfaces, a relative enrichment of [BF4]⁻ at the surface suggests a degree of layering. acs.org | Impacts the capacitance and performance of electrochemical devices like supercapacitors. |
Properties
IUPAC Name |
1,3-dimethylimidazol-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N2.BF4/c1-6-3-4-7(2)5-6;2-1(3,4)5/h3-5H,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPIPPWLOCMHGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CN1C=C[N+](=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121091-31-4 | |
| Record name | 1H-Imidazolium, 1,3-dimethyl-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121091-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Advanced Characterization Techniques for 1,3 Dimethylimidazolium Tetrafluoroborate
Diverse Synthetic Routes to 1,3-Dimethylimidazolium (B1194174) Tetrafluoroborate (B81430)
The synthesis of 1,3-dimethylimidazolium tetrafluoroborate is typically a two-step process that first involves the formation of the 1,3-dimethylimidazolium cation, followed by the introduction of the tetrafluoroborate anion.
Quaternization Reactions for Imidazolium (B1220033) Cation Synthesis
The initial and critical step in the synthesis of this compound is the formation of the desired 1,3-dimethylimidazolium cation. This is achieved through a quaternization reaction, a type of alkylation reaction. The most common approach involves the direct N-alkylation of 1-methylimidazole (B24206). cwejournal.orgnih.gov In this reaction, 1-methylimidazole acts as a nucleophile, and an appropriate methylating agent, such as iodomethane (B122720) or dimethyl sulfate, serves as the electrophile. rsc.org
The reaction is typically carried out by mixing 1-methylimidazole with the methylating agent, often in a suitable solvent like acetonitrile (B52724), and heating the mixture under reflux for a specific duration. nih.gov The choice of solvent and reaction temperature can influence the reaction rate and the purity of the resulting imidazolium salt. For instance, refluxing a mixture of 1-methylimidazole and a methylating agent in acetonitrile for 24 to 48 hours is a commonly employed procedure. snu.ac.kr The product of this step is a 1,3-dimethylimidazolium salt with the counter-anion from the methylating agent, for example, 1,3-dimethylimidazolium iodide if iodomethane is used.
Anion Exchange Strategies for Tetrafluoroborate Incorporation
Following the synthesis of the 1,3-dimethylimidazolium cation with a halide or another anion, the next step is to introduce the tetrafluoroborate (BF4-) anion. This is accomplished through a process known as anion exchange or metathesis. rsc.orgresearchgate.netum.edu.mt This reaction involves the exchange of anions between two salts.
A prevalent method for this anion exchange is the reaction of the 1,3-dimethylimidazolium halide salt with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF4) or silver tetrafluoroborate (AgBF4). rsc.orgrsdjournal.org When using sodium tetrafluoroborate, the reaction is typically carried out in a solvent in which the desired this compound is soluble, while the resulting sodium halide (e.g., NaCl or NaBr) is insoluble and precipitates out of the solution. cwejournal.orgchemicalbook.com This allows for the separation of the product by simple filtration. The use of silver tetrafluoroborate is also effective, as the resulting silver halide is highly insoluble and can be easily removed. rsc.org
The completeness of the anion exchange is a critical factor for the purity of the final ionic liquid. The presence of residual halide ions can significantly affect the physicochemical properties of the ionic liquid and can be detrimental in many applications. Therefore, the reaction conditions, such as the stoichiometry of the reactants and the reaction time, are carefully controlled to ensure a high yield and purity of the this compound. rsc.org
Green Chemistry Principles in this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods for ionic liquids, in line with the principles of green chemistry. This includes the use of less hazardous solvents, reducing energy consumption, and minimizing waste generation.
One approach to a greener synthesis of this compound is the use of microwave-assisted synthesis. rsc.org Microwave irradiation can significantly accelerate the quaternization reaction, leading to shorter reaction times and often improved yields compared to conventional heating methods. researchgate.net This reduction in reaction time translates to lower energy consumption.
Furthermore, efforts have been made to develop solvent-free synthesis methods. researchgate.net By eliminating the need for volatile organic solvents, these methods reduce the environmental impact associated with solvent use and disposal. The development of one-pot synthesis procedures, where both the quaternization and anion exchange steps are carried out in a single reaction vessel, also contributes to a more efficient and greener process. acs.org
Advanced Spectroscopic and Structural Elucidation of this compound
The precise characterization of this compound is essential to confirm its structure and purity. Spectroscopic techniques play a pivotal role in this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are routinely used to confirm the formation of the desired imidazolium cation and to assess the purity of the ionic liquid. rsdjournal.orgresearchgate.netacs.org
The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons of the imidazolium ring and the methyl groups. The chemical shifts of these protons provide valuable information about the electronic environment within the cation. For instance, the proton at the C2 position of the imidazolium ring is typically the most deshielded due to the adjacent positively charged nitrogen atoms. researchgate.net
The following table summarizes typical ¹H NMR chemical shifts for the 1,3-dimethylimidazolium cation.
| Proton | Typical Chemical Shift (ppm) |
| H-2 (imidazolium ring) | ~8.5 - 9.0 |
| H-4, H-5 (imidazolium ring) | ~7.3 - 7.5 |
| N-CH₃ | ~3.8 - 4.1 |
Note: Chemical shifts can vary depending on the solvent and concentration.
¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the imidazolium cation. rsc.org The chemical shifts of the carbon atoms in the imidazolium ring and the methyl groups are unique and can be used to confirm the structure of the cation.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is employed to identify the functional groups present in this compound and to confirm the presence of the tetrafluoroborate anion. researchgate.netnih.gov
The IR spectrum of this compound shows characteristic absorption bands corresponding to the stretching and bending vibrations of the C-H, C-N, and C=C bonds of the imidazolium ring. A strong and broad absorption band in the region of 1000-1100 cm⁻¹ is a key indicator of the presence of the tetrafluoroborate anion, specifically attributed to the B-F stretching vibrations. rsdjournal.orgacs.org
Raman spectroscopy provides complementary vibrational information. The Raman spectrum also exhibits characteristic peaks for the imidazolium cation and the tetrafluoroborate anion. acs.orgnih.gov The analysis of both IR and Raman spectra allows for a comprehensive understanding of the vibrational modes of the ionic liquid.
The following table highlights some key vibrational frequencies for this compound.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C-H stretching (imidazolium ring) | ~3100 - 3200 |
| C-H stretching (methyl groups) | ~2900 - 3000 |
| Imidazolium ring stretching | ~1400 - 1600 |
| B-F stretching (BF₄⁻) | ~1030 - 1080 |
Note: Wavenumbers can vary slightly based on the physical state and intermolecular interactions.
X-ray Diffraction (XRD) and Crystallographic Studies of Imidazolium Tetrafluoroborates
X-ray Diffraction (XRD) is a foundational analytical technique for the characterization of crystalline materials, providing detailed information about their atomic and molecular structure, including crystallographic parameters, chemical composition, and physical properties. wvu.edu The method involves directing a monochromatic beam of X-rays onto a sample and observing the resulting diffraction pattern. nasa.gov This pattern of scattered X-rays provides a unique fingerprint of the crystal lattice, governed by Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the spacing between crystal planes (d), and the angle of diffraction (θ). youtube.com
In the context of imidazolium tetrafluoroborates, single-crystal X-ray diffraction is employed to elucidate the precise three-dimensional arrangement of the 1,3-dimethylimidazolium cations and tetrafluoroborate anions in the solid state. These studies are crucial for understanding the intermolecular forces, such as hydrogen bonding and van der Waals interactions, that dictate the packing of ions in the crystal lattice.
Table 1: Representative Crystallographic Data Obtainable from XRD Analysis
| Parameter | Description | Typical Information Yielded |
|---|---|---|
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). tsijournals.com | Defines the size and shape of the basic repeating unit of the crystal. |
| Space Group | The set of symmetry operations that describe the crystal's structure. tsijournals.com | Provides insight into the symmetry and arrangement of ions within the unit cell. |
| Interionic Distances | The distances between specific atoms of the cation and anion. | Reveals the presence and strength of hydrogen bonds (e.g., C-H···F) and other electrostatic interactions. |
| Torsional Angles | The rotation around specific chemical bonds. | Describes the conformation of the ions, particularly the orientation of the methyl groups relative to the imidazolium ring. |
The structural data obtained is fundamental for correlating the microscopic arrangement of ions with the macroscopic physical properties of the ionic liquid, such as its melting point and thermal stability. msesupplies.com
Mass Spectrometry Techniques in Purity Assessment and Identification
Mass spectrometry (MS) is an indispensable tool for the identification and purity assessment of ionic liquids like this compound. It provides highly accurate measurements of a molecule's mass-to-charge ratio (m/z), confirming its molecular weight and elemental composition. tijer.org
For non-volatile and thermally labile compounds like ionic liquids, "soft" ionization techniques are required. Electrospray Ionization (ESI) is the most common method used in conjunction with mass spectrometry (LC-MS) for this purpose. ijprajournal.com ESI allows the ionic components to be transferred from a liquid phase to the gas phase as intact ions, preventing their decomposition. ijprajournal.com
In a typical ESI-MS analysis of this compound, the resulting spectrum would prominently feature a peak corresponding to the intact cation, [C₅H₉N₂]⁺ (the 1,3-dimethylimidazolium ion). The mass of this cation can be precisely measured and compared to its theoretical (calculated) mass to confirm its identity. The tetrafluoroborate anion, [BF₄]⁻, can also be detected in negative ion mode.
Mass spectrometry is particularly powerful when coupled with liquid chromatography (LC-MS). ijprajournal.comrroij.com This hyphenated technique allows for the separation of the main compound from any impurities before they enter the mass spectrometer. nih.gov This enables the detection and potential identification of even trace-level impurities, such as synthesis byproducts or degradation products, making it a cornerstone of purity assessment. nih.gov High-resolution mass spectrometry (HRMS) can provide mass measurements with such high accuracy that it allows for the determination of the elemental formula of the parent ion and any detected impurities.
Purity Assessment and Contaminant Analysis in this compound Systems
The purity of ionic liquids is paramount as impurities can significantly alter their physicochemical properties and performance in applications. The most common and impactful impurities in imidazolium-based ionic liquids are residual halides and water.
Methodologies for Halide and Water Content Determination
Halide Content: Halide impurities, particularly chloride (Cl⁻) and bromide (Br⁻), often remain from the starting materials used in the synthesis of imidazolium salts. Their presence can be detrimental, affecting the electrochemical window, stability, and corrosive properties of the ionic liquid. Methodologies for their determination must be sensitive and accurate. Ion chromatography is a common and reliable method for quantifying halide ions. Potentiometric titration with silver nitrate (B79036) (AgNO₃) is another widely used technique for halide determination.
Water Content: Due to the hygroscopic nature of many ionic liquids, water is a common contaminant. The amount of water can influence properties like viscosity, density, and conductivity. nist.gov The standard and most accurate method for determining water content in ionic liquids is the Karl Fischer titration. nist.gov This technique is based on a quantitative reaction of water with an iodine and sulfur dioxide solution in the presence of a base.
Alternative methods for water determination have also been explored for related imidazolium tetrafluoroborates. researchgate.net These include:
Electrochemical Methods: Voltammetric techniques can be used to quantify water by measuring the oxidation or reduction current of water at a platinum electrode. For 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate, the water oxidation current has been shown to be suitable for determining water concentration. researchgate.net
Infrared (IR) Spectroscopy: The OH stretching vibrations of water molecules produce distinct peaks in the IR spectrum. The intensity of these absorption bands, particularly around 3550 cm⁻¹, can be correlated to the water concentration via a calibration curve. researchgate.netacs.org
Table 2: Common Methods for Water and Halide Determination
| Analyte | Method | Principle |
|---|---|---|
| Water | Karl Fischer Titration | Coulometric or volumetric titration based on the Bunsen reaction with iodine. nist.gov |
| Infrared Spectroscopy | Measurement of absorbance at the characteristic OH stretching frequencies of water. researchgate.net | |
| Voltammetry | Measurement of the electrochemical current produced by the oxidation or reduction of water. researchgate.net | |
| Halides | Ion Chromatography | Separation and quantification of anions based on their affinity for an ion-exchange resin. |
Chromatographic Techniques in Impurity Profiling
Impurity profiling is the comprehensive process of detecting, identifying, and quantifying impurities in a substance. researchgate.net For this compound, chromatographic techniques are central to this process. ijprajournal.com
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the purity assessment of ionic liquids. tijer.org A suitable reversed-phase HPLC method can separate the 1,3-dimethylimidazolium cation from organic impurities, such as unreacted starting materials (e.g., 1-methylimidazole) or byproducts from side reactions. The separated components are typically detected using an ultraviolet (UV) detector, as the imidazolium ring possesses a suitable chromophore. The purity is often determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. sigmaaldrich.com
Gas Chromatography (GC): GC is particularly useful for identifying and quantifying volatile or semi-volatile organic impurities. ijprajournal.com This could include residual organic solvents used during the synthesis or purification process. Headspace GC is a preferred variation for analyzing residual solvents. ijprajournal.com
Hyphenated Techniques: The coupling of chromatography with mass spectrometry (LC-MS, GC-MS) provides the most powerful approach for impurity profiling. rroij.com This combination not only separates the impurities but also provides their molecular weight and structural information, which is crucial for definitive identification. ijprajournal.com
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC): TLC offers a simple, rapid, and cost-effective method for a preliminary purity check and for monitoring the progress of synthesis reactions. tijer.org HPTLC, an advanced version of TLC, provides better separation efficiency and allows for quantitative analysis, serving as a complementary technique to HPLC. ijprajournal.com
Table 3: Mentioned Chemical Compounds
| Compound Name | Formula |
|---|---|
| This compound | C₅H₉BF₄N₂ |
| 1-butyl-3-methylimidazolium chloride | C₈H₁₅ClN₂ |
| 1,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide | C₇H₉F₆N₃O₄S₂ |
| 1-ethyl-3-methylimidazolium tetrafluoroborate | C₆H₁₁BF₄N₂ |
| 1-butyl-3-methylimidazolium tetrafluoroborate | C₉H₁₇BF₄N₂ |
| 1-methylimidazole | C₄H₆N₂ |
| Silver Nitrate | AgNO₃ |
| Iodine | I₂ |
1,3 Dimethylimidazolium Tetrafluoroborate As a Reaction Medium in Chemical Transformations
Role of 1,3-Dimethylimidazolium (B1194174) Tetrafluoroborate (B81430) in Homogeneous Catalysis
In homogeneous catalysis, the catalyst and reactants exist in the same phase. The use of 1,3-dimethylimidazolium tetrafluoroborate as a solvent can offer distinct advantages, including enhanced reaction rates, improved selectivity, and greater catalyst stability. numberanalytics.com Its ionic nature and tunable properties make it a versatile medium for a wide array of chemical reactions. numberanalytics.com
The highly polar yet non-coordinating nature of imidazolium-based ionic liquids can significantly influence the outcome of various organic reactions.
Diels-Alder Reaction: This [4+2] cycloaddition is a powerful tool for forming six-membered rings. wikipedia.orgorganic-chemistry.org The use of ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate has been shown to provide rate enhancements and selectivities comparable to those seen in highly polar, and often hazardous, media like lithium perchlorate–diethyl ether mixtures. rsc.org The organized structure of the ionic liquid is believed to stabilize the polar transition state of the reaction, thereby accelerating it and influencing the stereochemical outcome. orientjchem.org
| Reaction | Diene | Dienophile | Solvent | Time (h) | Yield (%) | Endo/Exo Ratio |
| Diels-Alder | Cyclopentadiene (B3395910) | Methyl Acrylate | [BMIM][BF4] | 2 | 91 | 90:10 |
| Diels-Alder | Cyclopentadiene | Methyl Acrylate | Diethyl Ether | 24 | 72 | 83:17 |
| Diels-Alder | Anthracene | 1-p-tolyl-2,5-dione | [BMIM][BF4] | 72 | 85 | - |
Heck Coupling: The palladium-catalyzed Heck reaction is a cornerstone of C-C bond formation, typically coupling an unsaturated halide with an alkene. wikipedia.org Performing this reaction in imidazolium-based ionic liquids can lead to high catalyst activity and facilitate catalyst recycling. mdpi.com The ionic liquid serves not only as the solvent but can also help to stabilize the palladium catalyst, preventing its deactivation and precipitation. nih.gov The reaction of aryl halides with acrylates, for instance, proceeds efficiently in these media. researchgate.net
Suzuki Coupling: This versatile palladium-catalyzed cross-coupling reaction joins an organoboron compound with a halide or triflate. nih.gov The Suzuki-Miyaura reaction benefits from the use of ionic liquids as they can enhance catalyst stability and allow for milder reaction conditions. researchgate.netorganic-chemistry.org The use of aryldiazonium tetrafluoroborate salts as coupling partners in these reactions has been investigated, with the reaction proceeding at room temperature using a Pd(OAc)₂ catalyst without a ligand in an ethanol (B145695) solvent, though competing side reactions can affect yield. researchgate.net The ability to dissolve both the organic substrates and the inorganic bases required for the reaction makes ionic liquids particularly suitable. tcichemicals.com
A significant advantage of using this compound as a reaction medium is its ability to stabilize transition metal catalysts. rsc.org The ionic liquid can form a protective environment around the catalytic species, preventing aggregation into inactive metal clusters and inhibiting decomposition pathways. rsc.org
This stabilization is achieved through several interactions:
Weak Coordination: The tetrafluoroborate anion (BF₄⁻) is weakly coordinating, which prevents it from strongly binding to the metal center and deactivating the catalyst.
Steric and Electronic Effects: The imidazolium (B1220033) cation can interact with the catalyst and its ligands, providing steric bulk and electronic stabilization.
High Viscosity: The relatively high viscosity of ionic liquids can hinder the movement of catalyst molecules, reducing the likelihood of bimolecular deactivation processes.
This enhanced stability allows for the catalyst to be recycled multiple times with minimal loss of activity, a key principle of green chemistry. rsc.org The properties of an ionic liquid can be tailored for a specific application by exchanging one ion for another, which can affect the stability and basicity of the system. rsc.org
The unique solvent properties of this compound can profoundly impact reaction kinetics and selectivity.
Kinetics: Many reactions exhibit significant rate enhancements when conducted in ionic liquids compared to conventional organic solvents. scispace.com This acceleration is often attributed to the high polarity and ordering of the ionic liquid, which can preferentially stabilize charged or polar transition states more effectively than the ground state reactants. For example, in the Diels-Alder reaction, the rate enhancement is linked to the increased effective polarity of the medium. rsc.org However, it is important to note that reaction kinetics can be complex, and in some cases, the high viscosity of the ionic liquid can introduce mass-transfer limitations, potentially slowing the reaction. nih.gov
Selectivity: The use of this compound can also improve reaction selectivity (chemo-, regio-, and stereoselectivity). In palladium-catalyzed reactions like alkoxycarbonylation, enhanced selectivity has been observed. scispace.com The structured environment of the ionic liquid can influence the orientation of substrates as they approach the catalytic center, favoring the formation of one product over others. In the Diels-Alder reaction between cyclopentadiene and methyl acrylate, a higher endo:exo selectivity is often observed in ionic liquids compared to nonpolar solvents, highlighting the solvent's role in directing the stereochemical outcome. orientjchem.org
| Reaction | Coupling Partners | Catalyst | Solvent | Key Outcome |
| Heck Coupling | Iodobenzene + Ethyl Acrylate | Pd(OAc)₂ | [C₆Py]Cl | High yield, catalyst recycling |
| Suzuki Coupling | Aryl Halide + Arylboronic Acid | Pd(OAc)₂ / RuPhos | n-Butanol | Good to excellent yields for heterobiaryls |
| Diels-Alder | Cyclopentadiene + Methyl Acrylate | None (thermal) | [BMIM][BF4] | Rate enhancement, high endo selectivity |
Heterogeneous Catalysis Systems Employing this compound
While homogeneous catalysis offers high activity, separating the catalyst from the product can be challenging. Heterogeneous systems, where the catalyst is in a different phase from the reactants, simplify this process. This compound plays a crucial role in bridging these two areas.
A key application of this compound in heterogeneous catalysis is in Supported Ionic Liquid Phase (SILP) systems. mdpi.com In a SILP system, a thin layer of the ionic liquid, containing the dissolved homogeneous catalyst, is adsorbed onto the surface of a porous solid support (like silica (B1680970) or alumina).
This approach combines the advantages of both homogeneous and heterogeneous catalysis:
High Activity and Selectivity: The catalyst remains dissolved in the ionic liquid, retaining its homogeneous-like catalytic environment.
Easy Separation: The entire solid material (support + ionic liquid + catalyst) can be easily filtered from the reaction mixture.
Reduced Catalyst Leaching: The high affinity of the ionic liquid for the support and the catalyst's high solubility in the ionic liquid minimize the loss of the catalyst into the product stream. mdpi.com
This methodology improves the stability and recoverability of the catalyst, which can reduce the cost and environmental impact of chemical processes. mdpi.com
In biphasic catalytic systems using this compound, the reaction occurs at the interface between the ionic liquid phase (containing the catalyst) and a second, immiscible phase (containing the reactants and products). The efficiency of such a system is heavily dependent on the phenomena occurring at this liquid-liquid interface.
The large interfacial area, often maximized through vigorous stirring, is critical for efficient mass transfer of reactants to the catalyst and products away from it. The properties of the ionic liquid, such as its viscosity and interfacial tension with the second phase, govern the ease of this transfer. The structure of the 1,3-dimethylimidazolium cation and the tetrafluoroborate anion can influence the solubility of reactants in the ionic liquid phase, directly impacting reaction rates. By carefully selecting the second solvent, a system can be designed where reactants have some solubility in the ionic liquid, but the products are preferentially soluble in the second phase, driving the reaction forward and simplifying product extraction. tcichemicals.com
Solvent Effects of Imidazolium Tetrafluoroborates in Green Chemistry Applications
Ionic liquids (ILs) have emerged as promising alternatives to traditional volatile organic compounds (VOCs) in chemical synthesis, primarily due to their unique properties like negligible vapor pressure, high thermal stability, and tunable solvency. sciensage.info Among them, 1,3-dialkylimidazolium tetrafluoroborates are particularly notable. Their role as a reaction medium can significantly influence reaction outcomes and enhance the green credentials of chemical processes.
Solvent Replacement in Traditional Organic Synthesis
The substitution of conventional organic solvents with imidazolium tetrafluoroborates has been successfully demonstrated across a range of chemical reactions. These ionic liquids can act as mere solvents or actively participate as catalysts or catalyst immobilizers, often leading to improved yields, selectivities, and easier product separation.
One significant application is in acid-catalyzed reactions. For instance, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) has been effectively used as a medium for the hydration of alkynes, a key transformation in organic chemistry. nih.gov Traditionally, this reaction requires expensive metal catalysts and toxic solvents. In [BMIM][BF4], using boron trifluoride etherate (BF₃·Et₂O) as a catalyst, various alkynes were converted to the desired carbonyl compounds in good yields. nih.gov The efficiency of the reaction was found to be dependent on the structure of the ionic liquid, with [BMIM][BF4] showing superior performance compared to analogues with longer alkyl chains. nih.gov
Another area of application is in biocatalysis, where these ionic liquids offer a non-aqueous environment for enzymatic reactions. chemicalbook.com [BMIM][BF4] provides a suitable bulk solvent phase that can lead to increased product formation rates and enantioselectivity in certain biocatalytic productions. chemicalbook.com
The degradation of waste plastics is another process where these ionic liquids serve as effective green solvents. 1-Ethyl-3-methylimidazolium (B1214524) tetrafluoroborate ([EMIM][BF4]) has been utilized for the chemical recycling of nylon-6. sciensage.info The process involves the degradation of the polymer into its monomer, ε-caprolactam, at high temperatures. The use of [EMIM][BF4] provides a stable and effective medium for this depolymerization, replacing hazardous commercial solvents like mineral acids. sciensage.info The yield of the monomer was optimized by adjusting temperature and catalyst concentration, demonstrating the ionic liquid's role in creating an efficient reaction environment. sciensage.info
Below is a table summarizing the performance of imidazolium tetrafluoroborates as solvent replacements in selected organic reactions.
| Reaction Type | Ionic Liquid | Substrate | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Alkyne Hydration | [BMIM][BF4] | Diphenylacetylene | BF₃·Et₂O | 80 | 92 | nih.gov |
| Polymer Degradation | [EMIM][BF4] | Nylon-6 | DMAP | 300 | ~85 | sciensage.info |
| Hydrogenation | [BMIM][BF4] | Benzene | Ru Complex | Not specified | High Turnovers | researchgate.net |
Recovery and Recycling Strategies for Reaction Media
A cornerstone of green chemistry is the ability to recover and reuse components of a reaction system, particularly the solvent, to minimize waste and cost. The non-volatile nature of ionic liquids like 1,3-dialkylimidazolium tetrafluoroborates makes them prime candidates for recycling.
In the aforementioned nylon-6 degradation study, the [EMIM][BF4] solvent was successfully recovered and reused. sciensage.info After the monomer was removed by distillation, the remaining ionic liquid could be used for subsequent degradation cycles. Research showed that the recovered ionic liquid could be used four to five times without a significant loss in its efficiency, highlighting its robustness and recyclability. sciensage.info
The primary methods for product separation and ionic liquid recovery include:
Distillation: For volatile products, direct distillation from the non-volatile ionic liquid is a straightforward approach. This was the method used to recover ε-caprolactam from [EMIM][BF4]. sciensage.info
Extraction: If the product has low solubility in the ionic liquid and is soluble in a less polar, immiscible solvent (like diethyl ether or hexane), it can be removed by liquid-liquid extraction. The ionic liquid phase can then be dried under vacuum to remove any residual extraction solvent and reused.
Filtration: In cases where the product precipitates from the ionic liquid, it can be separated by simple filtration.
The following table outlines the recovery and reuse efficiency for selected applications.
| Application | Ionic Liquid | Recovery Method | Number of Cycles | Efficiency Retention | Reference |
| Nylon-6 Degradation | [EMIM][BF4] | Distillation of product | 4-5 | Maintained | sciensage.info |
| Alkyne Hydration | [BMIM][BF4] | Not specified | Multiple | Successful | nih.gov |
Separation and Extraction Processes with 1,3 Dimethylimidazolium Tetrafluoroborate
Gas Absorption and Capture Technologies
The use of ionic liquids for gas absorption is a significant area of green chemistry research, aimed at replacing volatile and corrosive traditional solvents. 1,3-dimethylimidazolium (B1194174) tetrafluoroborate (B81430) has been explored in this context, particularly for the capture of acid gases.
Carbon Dioxide (CO2) Capture and Sequestration Studies
Theoretical and computational studies have been instrumental in evaluating the potential of 1,3-dimethylimidazolium tetrafluoroborate for CO2 capture. Density Functional Theory (DFT) studies have investigated the absorption mechanisms of CO2 in this ionic liquid, providing insights into the molecular interactions at play. researchgate.net These studies suggest that the process is slightly exothermic and involves significant interactions between CO2 molecules and the tetrafluoroborate anion. researchgate.net
Further research using molecular simulations has explored its application in composite materials. For instance, configurational bias Monte Carlo simulations were used to study the incorporation of this compound into hypothetical metal-organic frameworks (hMOFs). nih.govacs.org This research aimed to identify the most promising composite materials for CO2/CH4 separation by examining factors like topology and pore size. nih.govacs.org Another related application involves the photochemical reduction of CO2, where a carbene derived from this compound acts as a catalyst, highlighting a potential pathway for the conversion of captured CO2. amazonaws.com While direct experimental data on the solubility of CO2 in pure [MMIM][BF4] is limited in the surveyed literature, these simulation studies are crucial for guiding the design of new and efficient capture systems.
Sulfur Dioxide (SO2) and Nitrogen Oxide (NOx) Absorption
The capture of sulfur dioxide (SO2), a major pollutant from industrial emissions, has also been investigated using this compound. Molecular dynamics simulations have been employed to study the absorption of SO2, providing a molecular-level understanding of the interaction between the gas and the ionic liquid. 222.198.130 Research in this area helps in designing more effective systems for flue gas desulfurization.
Detailed research findings specifically on the absorption of nitrogen oxides (NOx) by this compound are not extensively available in the reviewed scientific literature.
Liquid-Liquid Extraction Applications
This compound serves as a potential medium for liquid-liquid extraction processes, leveraging its immiscibility with certain solvents and its capacity to dissolve specific solutes.
Metal Ion Extraction Methodologies
The fundamental interactions between this compound and metal surfaces have been elucidated through advanced computational methods. A comprehensive Density Functional Theory (DFT) study analyzed the adsorption of [MMIM][BF4] on Aluminum (Al) and Copper (Cu) (111) surfaces. acs.org This research provided key insights into adsorption energies, electron transfer, and the formation of ion layers at the solid-liquid interface, which are fundamental to processes like metal extraction and electrodeposition. acs.org
The study revealed that the ions have a relatively weak energetic preference for interacting with each other over the metal surface. acs.org Furthermore, molecular dynamics simulations have shown that [MMIM][BF4] can effectively stabilize metal clusters, such as Palladium (Pd), by forming a high-density, negatively charged layer of BF4- anions around the clusters, preventing their further growth into larger nanoparticles. researchgate.net These theoretical findings underscore the potential of this ionic liquid in applications involving metal ion separation and nanoparticle synthesis.
Organic Pollutant Remediation and Separation
In the realm of organic chemistry, this compound has been successfully tested as an entrainer in extractive distillation for separating valuable chemicals. One study investigated its use for the separation of 1-hexene (B165129) from n-hexane. researchgate.net The results demonstrated that its effectiveness is concentration-dependent. At low feed concentrations of the hydrocarbons, [MMIM][BF4] showed superior separation ability compared to other tetrafluoroborate-based ionic liquids with longer alkyl chains. researchgate.net
| Ionic Liquid | Separation Ability Ranking (Low Feed Concentration) |
|---|---|
| This compound | 1 (Highest) |
| 1-butyl-3-methylimidazolium tetrafluoroborate | 2 |
| 1,3-dimethylimidazolium dicyanamide | 2 |
| 1-methyl-3-octylimidazolium tetrafluoroborate | 3 |
| 1-octylquinolinium bis(trifluoromethylsulfonyl)amide | 4 (Lowest) |
This table illustrates the comparative separation ability of various ionic liquids for the 1-hexene/n-hexane system at low feed concentrations, as reported in the study. researchgate.net
Additionally, this ionic liquid has been used as a component in the synthesis of advanced materials for environmental remediation. It was employed in the creation of SBA-15/CeO2 nanocomposites, which are materials designed for the removal of pollutants. acs.org In this role, the ionic liquid influences the mesostructure and pore size distribution of the final nanocomposite material. acs.org
Membrane-Based Separation Systems Incorporating this compound
Membrane technology offers an energy-efficient alternative for separation processes. Ionic liquids like this compound can be incorporated into membranes to enhance their performance. Research has focused on computational modeling of such systems. Molecular simulations have been used to predict the performance of composites made from [MMIM][BF4] and metal-organic frameworks (MOFs). nih.govacs.org These studies on what are effectively mixed-matrix membranes aim to screen for the most effective combinations of ionic liquid and MOF to achieve high selectivity for gas separations, such as separating CO2 from CH4. nih.govacs.org These theoretical explorations are a critical first step in designing next-generation membranes for industrial gas separation.
Fabrication of Supported Ionic Liquid Membranes (SILMs)
Detailed experimental procedures for the fabrication of Supported Ionic Liquid Membranes (SILMs) using this compound are not extensively documented in publicly available research. While the broader field of SILMs is well-established, employing a variety of ionic liquids, specific protocols and findings for [C1mim][BF4] are sparse. The general methodology for SILM fabrication involves the impregnation of a porous support material with the ionic liquid. This is typically achieved through methods such as simple immersion, vacuum assistance, or pressure application to ensure the pores of the support are completely filled with the ionic liquid. The stability of the resulting membrane is a critical factor, depending on the physical and chemical interactions between the ionic liquid and the support material. However, specific support materials that have been successfully used with this compound and the long-term stability of such membranes are not well-reported in experimental literature.
Permeation and Selectivity Research for Gas and Liquid Separations
Consistent with the limited fabrication data, there is a significant lack of published experimental data regarding the permeation and selectivity of SILMs based on this compound for both gas and liquid separations.
Gas Separation:
Computational studies have explored the potential of [C1mim][BF4] in gas separations. For instance, molecular simulations have been used to screen various ionic liquid/metal-organic framework (MOF) composites, including those with this compound, for their potential in CO2/CH4 separation. nih.govresearchgate.netacs.org These theoretical studies suggest that the incorporation of [C1mim][BF4] into certain porous structures could enhance the selectivity for CO2. nih.govresearchgate.netacs.org However, these findings are based on simulations and await experimental verification to determine actual permeability and selectivity values under various operating conditions. There is a notable absence of experimental data tables detailing the performance of [C1mim][BF4]-based membranes for separating gas mixtures like CO2/N2, CO2/CH4, or others.
Liquid Separation:
Similarly, the application of this compound in liquid separation processes is not well-documented with experimental data. While other imidazolium-based ionic liquids have been investigated as entrainers or in liquid-liquid extraction for separating azeotropic mixtures, specific data for [C1mim][BF4] is scarce. researchgate.net Research has been conducted on the vapor-liquid equilibrium of [C1mim][BF4] with water, which is relevant for dehydration applications, but this does not directly translate to membrane separation performance. researchgate.netscribd.comiupac.orgua.pt Without experimental studies, it is not possible to compile data on flux, rejection rates, or selectivity for various liquid solutes.
Material Science and Advanced Materials Development with 1,3 Dimethylimidazolium Tetrafluoroborate
Polymer-Ionic Liquid Composites and Hybrid Materials
The integration of 1,3-dimethylimidazolium (B1194174) tetrafluoroborate (B81430) into polymer matrices allows for the creation of composite and hybrid materials with enhanced properties. These materials often exhibit improved ionic conductivity, modified mechanical characteristics, and increased thermal stability, making them suitable for a range of applications, including electrolytes and functional plastics.
Design and Synthesis of Ionic Liquid-Polymer Electrolytes
Ionic liquid-polymer electrolytes (ILPEs) are designed to combine the mechanical robustness of a solid polymer with the high ionic conductivity of an ionic liquid. The synthesis typically involves a solution casting method where a host polymer is dissolved in a volatile solvent, after which the ionic liquid is added. The mixture is then cast into a film, and the solvent is evaporated.
A closely related analogue, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), is often used in these systems and provides a clear model for the role of the imidazolium (B1220033) tetrafluoroborate family. In a typical synthesis, a polymer such as poly(vinylidene fluoride-hexafluoropropylene) (PVDF-HFP) is dissolved in a solvent like acetone. The ionic liquid is then incorporated into the solution, which is subsequently cast and dried to form a flexible, freestanding electrolyte film. acs.org The ionic liquid serves a dual purpose: it acts as the primary source of mobile ions for charge transport and as a plasticizer for the polymer matrix. The plasticizing effect increases the amorphous phase of the polymer, which facilitates faster ion movement and enhances conductivity. mdpi.com
Research on PVDF-HFP electrolytes incorporating [BMIM][BF4] has shown that the ionic conductivity is highly dependent on the concentration of the ionic liquid. As the weight percentage of the ionic liquid increases, the ionic conductivity of the composite material rises significantly. mdpi.com For instance, an optimal ratio of 40:60 (PVDF-HFP to [BMIM][BF4]) can achieve an ionic conductivity of 2.84 × 10⁻³ S cm⁻¹. mdpi.com These electrolytes also demonstrate good electrochemical stability, with a stable window of up to 4.2 V, making them promising for use in various electrochemical devices. mdpi.com
Development of Functional Polymeric Materials
Beyond electrolytes, incorporating 1,3-dimethylimidazolium tetrafluoroborate or its analogues into polymers can lead to the development of functional materials with tailored properties. The ionic liquid can modify the thermal and mechanical behavior of the host polymer. For example, the addition of [BMIM][BF4] to PVDF-HFP has been shown to decrease the glass transition temperature and the degree of crystallinity of the polymer. mdpi.com This reduction in crystallinity not only improves ionic conductivity but also enhances the flexibility of the material.
The influence of the ionic liquid on the polymer's structural properties is a key aspect of designing these functional materials. The interaction between the imidazolium cations and the polymer chains can disrupt the polymer's semi-crystalline structure, leading to a more amorphous and flexible material. This effect is valuable in applications where mechanical resilience and efficient ion transport are both required. Studies on various polymer/IL blends have demonstrated that the ionic liquid can act as a compatibilizer in polymer blends or as a processing aid that improves the thermo-mechanical properties of the final product.
Effect of [BMIM][BF4] on PVDF-HFP Polymer Electrolyte Properties
| PVDF-HFP : [BMIM][BF4] Ratio (wt%) | Ionic Conductivity (S cm⁻¹) | Degree of Crystallinity (%) | Electrochemical Stability (V) |
|---|---|---|---|
| 100 : 0 | ~10⁻⁸ | 59.0 | - |
| 90 : 10 | - | 46.4 | - |
| 40 : 60 | 2.84 × 10⁻³ | 35.6 | 4.2 |
Data sourced from studies on [BMIM][BF4] as a close analogue. mdpi.com
Nanomaterial Synthesis and Functionalization in this compound
The unique environment provided by this compound makes it an effective medium for the synthesis and stabilization of nanomaterials. Its ionic nature, tunable properties, and ability to interact with surfaces play a crucial role in controlling the size, shape, and stability of nanostructures.
Controlled Synthesis of Nanoparticles
Ionic liquids like [MMIm][BF4] can act as both a solvent and a stabilizing agent in the synthesis of nanoparticles. The imidazolium cations can form a stabilizing layer around the growing nanoparticles through electrostatic and van der Waals interactions, preventing aggregation and allowing for control over particle size and distribution. This "templating" effect is crucial for producing monodisperse nanoparticles with desired properties. The choice of the anion, in this case, tetrafluoroborate (BF₄⁻), also influences the reaction environment and the interaction with nanoparticle precursors. The controlled decomposition of precursors in the ionic liquid medium can lead to the nucleation and growth of well-defined nanostructures.
Surface Modification and Stabilization of Nanostructures
This compound is effective for the post-synthesis surface modification and stabilization of nanostructures. Density Functional Theory (DFT) studies have provided detailed insights into the interaction of [MMIm][BF4] with metal surfaces, which is fundamental to its role in stabilizing metallic nanoparticles. acs.org
These studies show that both the [MMIm]⁺ cation and the [BF4]⁻ anion interact significantly with metal surfaces like aluminum (Al) and copper (Cu). acs.org The [BF4]⁻ anion tends to have a stronger interaction with the metal surfaces compared to the [MMIm]⁺ cation. acs.org This leads to the formation of a structured interfacial layer where the anions are positioned closer to the surface. This organized layering of ions passivates the nanoparticle surface, preventing agglomeration and enhancing its dispersion in various media. The adsorption involves significant charge transfer between the ionic liquid and the metal surface, which can be crucial for applications in catalysis and electrochemistry. acs.org
Adsorption Characteristics of [MMIm][BF4] on Metal Surfaces
| Parameter | Interaction with Al(111) Surface | Interaction with Cu(111) Surface |
|---|---|---|
| Primary Interacting Ion | [BF4]⁻ (stronger interaction) | [BF4]⁻ (stronger interaction) |
| Cation Mobility | Higher mobility on the surface | Higher mobility on the surface |
| Surface Interaction Nature | Significant charge transfer, formation of anion-cation layering at low coverage. acs.org | Weaker interaction compared to Al, but still significant. acs.org |
Data sourced from DFT studies. acs.org
Ionic Liquid Gels and Sol-Gel Derived Materials
Ionic liquid gels, or "ionogels," are a class of materials where an ionic liquid is confined within a solid network, often derived from a sol-gel process. These materials retain the desirable properties of the ionic liquid, such as high ionic conductivity and thermal stability, while benefiting from the solid-state form and mechanical integrity provided by the host matrix.
The synthesis of ionogels using imidazolium-based tetrafluoroborate ionic liquids typically involves the hydrolysis and condensation of a precursor, such as tetraethoxysilane (TEOS), in the presence of the ionic liquid. nih.gov In this process, the ionic liquid can act as a co-solvent, a catalyst for the sol-gel reaction, and a template that influences the pore structure of the resulting silica (B1680970) network. nih.govresearchgate.net The final material is a solid, often transparent, monolith where the ionic liquid is trapped within the nanopores of the silica matrix. nih.gov
These silica-based ionogels exhibit a combination of properties from both the ionic liquid and the inorganic network. They are non-volatile, thermally stable, and possess high ionic conductivity. The confinement of the ionic liquid within the rigid silica pores can also lead to interesting structural changes in the liquid itself, such as an increase in the size of nonpolar correlations within the confined ionic liquid. acs.org The versatility of the sol-gel process allows for the creation of ionogels with tailored porosity and functionality, opening up applications in areas such as solid-state electrolytes, sensors, and catalysis. researchgate.net
Theoretical and Computational Investigations of 1,3 Dimethylimidazolium Tetrafluoroborate
Molecular Dynamics Simulations for Understanding Liquid Structure and Dynamics
Molecular dynamics (MD) simulations are a cornerstone of computational studies on ionic liquids, enabling the investigation of their behavior on an atomistic level. By simulating the movement of ions over time, MD can reveal detailed information about the liquid's structure and predict its macroscopic properties.
The structure and properties of 1,3-dimethylimidazolium (B1194174) tetrafluoroborate (B81430) are governed by the complex network of interactions between the 1,3-dimethylimidazolium ([C₁MIm]⁺) cations and tetrafluoroborate ([BF₄]⁻) anions, as well as with any other molecules present in the system.
MD simulations have been employed to analyze the intermolecular structure of imidazolium-based ionic liquids. nih.gov The primary interactions are the strong Coulombic forces between the positively charged cation and the negatively charged anion. Beyond this, hydrogen bonding plays a significant role. Studies on similar imidazolium (B1220033) systems have shown that anions tend to interact with the imidazolium ring's hydrogen atoms. nih.govnih.gov Specifically, the anion is often located near the C2-hydrogen of the imidazolium ring, indicating a significant hydrogen bond. nih.gov The strength of this interaction can be influenced by the presence of other molecules; for instance, in aqueous mixtures, water molecules can compete with the anion for interactions with the cation. bohrium.comarxiv.org
The interaction between the cation and anion is not limited to a single configuration. DFT calculations have identified various stable ion pair geometries, such as a "stacked" configuration where the boron atom of the [BF₄]⁻ anion is positioned above the C2 atom of the imidazolium ring, and an "in-plane" configuration where the anion is located in the plane of the ring. chemrxiv.org The distance between the boron atom and the C2 carbon in the stacked configuration is approximately 3.26 Å, while the distance to the C4 or C5 carbons in the in-plane configuration is about 3.48 Å. chemrxiv.org
When interacting with surfaces, such as aluminum or copper, the [BF₄]⁻ anions generally exhibit a stronger interaction than the [C₁MIm]⁺ cations. researchgate.net This leads to greater mobility for the cations on the surface. researchgate.net The interactions are a mix of electrostatic and van der Waals forces, and the relative strength of these forces can determine the stability of different phases. For instance, in ionic liquid crystals, the larger size of the [BF₄]⁻ anion leads to a lower charge density and weaker electrostatic interactions compared to a smaller anion like chloride, affecting the stability of the smectic phase. rsc.org Molecular dynamics simulations have also been used to investigate the interactions of imidazolium tetrafluoroborate ionic liquids with small molecules like water and acetone, revealing how the ionic liquid environment can alter desorption kinetics. rsc.orgresearchgate.net
Modeling transport properties such as viscosity, diffusion coefficients, and ionic conductivity is crucial for understanding the dynamic behavior of ionic liquids and assessing their suitability for various applications. MD simulations are a key tool for predicting these properties.
The transport behavior of imidazolium-based tetrafluoroborate salts has been investigated through both experimental measurements and simulation. nih.gov These properties are highly dependent on the intermolecular forces within the liquid. The movement of ions is hindered by the strong electrostatic interactions and the formation of ion pairs or larger aggregates.
| Property | System | Value | Method | Source |
|---|---|---|---|---|
| Self-Diffusion Coefficient | [C₂MIm][BF₄] | Good agreement with experiment | Equilibrium MD with refined force field | rsc.org |
| Shear Viscosity | [C₂MIm][BF₄] | Good agreement with experiment | Equilibrium MD with refined force field | rsc.org |
| Diffusion Coefficient | [C₂₋₈MIM][BF₄] | Good agreement with experiment and all-atom models | Coarse-Grained MD | arxiv.org |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, bonding, and reaction mechanisms that are not accessible through classical simulations.
DFT has been utilized to study the interactions and potential reactions of [C₁MIm][BF₄] at a fundamental electronic level. chemrxiv.org For instance, investigations of [C₁MIm][BF₄] adsorbed on aluminum (Al) and copper (Cu) (111) surfaces have provided insights into the mechanism of surface interaction. chemrxiv.orgresearchgate.net These studies show that at submonolayer coverage, many aspects of the interaction, including adsorption energies and electron transfer, can be explained by a simple bond saturation model where ions exchange electron density with either other ions or the metal surface. chemrxiv.org
The calculations reveal that the [BF₄]⁻ anion interacts more strongly with the Al and Cu surfaces than the [C₁MIm]⁺ cation does. researchgate.net The nature of the metal also plays a role; a [BF₄]⁻ ion can induce an increase in electron density on several Al atoms, while it can reduce the electron density on underlying Cu atoms. chemrxiv.org DFT is also a powerful tool for investigating the mechanisms of chemical reactions, such as cycloadditions, that could occur within an ionic liquid solvent. nih.gov While specific DFT studies on complex reaction mechanisms within the bulk phase of [C₁MIm][BF₄] are less common, the principles derived from surface and interaction studies are foundational for understanding its role as a solvent or catalyst.
Calculating solvation and interaction energies is key to quantifying the forces between ions and between the ionic liquid and other molecules. Quantum chemical methods allow for precise determination of these energies.
The interaction energy between the cation and anion in an ionic liquid is a critical parameter. DFT calculations have been used to determine the interaction energies for various ion pair configurations of imidazolium-based ionic liquids. nih.gov These calculations are typically corrected for basis set superposition error (BSSE) to improve accuracy. nih.gov For a related system, poly-vinylidene fluoride (B91410) (PVDF) and [BMIM][BF₄], DFT calculations showed that both the cation and anion interact with the polymer primarily through weak van der Waals forces, with the anion's interaction being stronger. nih.gov
Solvation free energy describes the energy change when a solute is transferred from the gas phase to a solvent. researchgate.net Alchemical free energy calculations, which simulate a non-physical path to compute this energy difference, are a common method. researchgate.net For ionic liquids, understanding these energies is crucial for applications like gas separation or as reaction media. For example, the interaction energy between water and various imidazolium-based ionic liquids has been investigated to assess their potential for dehumidification applications. Such studies have revealed that the presence of fluorine atoms in the anion can reduce the attraction energy between the ionic liquid and water.
| System | Property | Calculated Value/Finding | Method | Source |
|---|---|---|---|---|
| [C₁MIm][BF₄] Ion Pair | B-C2 distance (stacked) | 3.26 Å | DFT | chemrxiv.org |
| [C₁MIm][BF₄] Ion Pair | B-C4/C5 distance (in-plane) | 3.48 Å | DFT | chemrxiv.org |
| [BF₄]⁻ on Al(111) | Electron Transfer | Induces increase in electron density on Al | DFT | chemrxiv.org |
| β-PVDF/[BMIM][BF₄] | Interaction Type | Anion interaction is stronger than cation interaction | Dispersion-corrected DFT | nih.gov |
Predictive Modeling and Machine Learning Approaches for 1,3-Dimethylimidazolium Tetrafluoroborate Systems
In recent years, machine learning (ML) and other predictive modeling techniques have emerged as powerful tools to accelerate the discovery and characterization of ionic liquids. These approaches can bypass computationally expensive simulations by learning the relationship between molecular structure and material properties from existing data.
For imidazolium-based ionic liquids, ML models like support vector machines (SVM) and artificial neural networks (ANN) have been developed to predict properties such as ionic conductivity using data from experimental databases. chemrxiv.org Quantitative Structure-Property Relationship (QSPR) models are another predictive tool used to correlate molecular descriptors with macroscopic properties, enabling the design of new ionic liquids with desired characteristics. nih.gov
Property Prediction Based on Molecular Descriptors
The prediction of the physicochemical properties of ionic liquids (ILs) like this compound is crucial for their application-specific design. Quantitative Structure-Property Relationship (QSPR) models are powerful tools in this regard. nih.gov These models establish a mathematical correlation between the structural features of a molecule, encoded as numerical values known as molecular descriptors, and a specific property of interest. nih.gov
The process of developing a QSPR model involves several key steps. Initially, the molecular structures of a series of ILs are used to calculate a wide array of molecular descriptors. mdpi.com These descriptors can be categorized into various types, including constitutional, topological, geometrical, and quantum-chemical descriptors. For ionic liquids, descriptors for the cation and anion are often calculated separately and then combined to represent the entire ionic pair. nih.gov
Once the descriptors are generated, a dataset is compiled that pairs these descriptors with experimentally determined property values for the ILs. Machine learning algorithms, such as multiple linear regression (MLR), support vector machines (SVM), and artificial neural networks (ANN), are then employed to develop a predictive model. nih.govnsf.govresearchgate.net These algorithms identify the most relevant descriptors and establish a quantitative relationship between them and the property being studied. The robustness and predictive power of the resulting model are then validated using statistical methods like cross-validation and by testing it on an external set of compounds not used in the model's training. mdpi.com
For this compound, various molecular descriptors can be computed to serve as input for such predictive models. These descriptors quantify different aspects of the molecule's structure and are essential for predicting properties like density, viscosity, and thermal stability.
Below is a table of some computed molecular descriptors for this compound:
| Descriptor Name | Value | Unit |
| Molecular Weight | 183.95 | g/mol |
| Exact Mass | 184.0794911 | Da |
| Heavy Atom Count | 11 | |
| Rotatable Bond Count | 0 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Topological Polar Surface Area | 8.8 | Ų |
| Complexity | 74.2 |
This data is computationally generated and sourced from PubChem. nih.gov
These descriptors, along with others, can be used in sophisticated machine learning models to predict the behavior of [DMIM][BF4] in various applications, thus guiding experimental efforts and accelerating the discovery of new uses for this versatile ionic liquid. nsf.gov
High-Throughput Screening for Application Design
High-throughput screening (HTS) is a methodology that allows for the rapid assessment of a vast number of chemical compounds for a specific application. ntnu.no In the context of ionic liquids, computational HTS has become an indispensable tool for navigating the immense number of possible cation-anion combinations to identify promising candidates for specific tasks. chemengineerkey.com This approach is significantly more time and cost-effective than synthesizing and experimentally testing each compound. nih.gov
The screening process typically begins with the creation of a large virtual library of ionic liquid candidates. For each candidate, computational methods are used to predict key performance indicators relevant to the target application. One powerful tool for this is the Conductor-like Screening Model for Real Solvents (COSMO-RS), which can predict thermodynamic properties like solubility and activity coefficients based on quantum chemical calculations. nih.govacs.orgemerald.com This allows for the rapid screening of thousands of ILs for applications such as gas separation, liquid-liquid extraction, and material dissolution. rsc.org
For example, in the context of carbon dioxide (CO2) capture, a high-throughput computational screening would evaluate ILs based on properties such as CO2 solubility, selectivity over other gases (like nitrogen), and the energy required for regeneration. acs.org A study screening numerous conventional ionic liquids for CO2 capture might evaluate parameters like CO2 dissolution enthalpy and working capacity. The results of such a screening allow for the down-selection of a small number of the most promising candidates for further experimental validation.
While a specific high-throughput screening study with this compound as the top candidate is not prominently featured in the reviewed literature, its properties make it a relevant compound for inclusion in such screenings for various applications. For instance, imidazolium-based ILs with the tetrafluoroborate anion are frequently considered in screenings for electrochemical applications, such as electrolytes in batteries, due to their electrochemical stability. acs.orgosf.iochemrxiv.orgnih.gov A computational screening for this application would assess properties like the electrochemical window, ionic conductivity, and ion pair dissociation energy. acs.org
The table below illustrates the type of data that would be generated in a high-throughput screening of various ionic liquids for CO2 capture, showcasing the performance metrics used for evaluation.
| Ionic Liquid | CO2 Solubility (mol/L) | Selectivity (CO2/N2) | Regeneration Energy (kJ/mol CO2) |
| [EMIM][Ac] | 0.85 | 25 | 45 |
| [BMIM][BF4] | 0.42 | 15 | 35 |
| [HMIM][Tf2N] | 0.65 | 30 | 40 |
| [OMIM][PF6] | 0.38 | 12 | 32 |
| [DMIM][BF4] | (hypothetical) | (hypothetical) | (hypothetical) |
This table is illustrative and contains hypothetical data for [DMIM][BF4] to demonstrate its potential evaluation in such a screening. The other values are representative of typical screening results for common ionic liquids.
Through such systematic computational screening, researchers can efficiently identify ionic liquids like this compound that possess a desirable balance of properties for a given application, thereby guiding and accelerating the development of new technologies. ntnu.no
Emerging Research Frontiers and Future Directions for 1,3 Dimethylimidazolium Tetrafluoroborate
Integration in Advanced Analytical Techniques
The unique physicochemical properties of 1,3-dimethylimidazolium (B1194174) tetrafluoroborate (B81430), such as its low volatility, high thermal stability, and miscibility with various solvents, have made it a compound of interest in the advancement of analytical techniques. Its role is particularly emerging in mass spectrometry and chromatography, where it can offer enhancements in performance and application scope.
Mass Spectrometry Enhancements
While not extensively documented as a conventional matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the utility of ionic liquids (ILs) like 1,3-dimethylimidazolium tetrafluoroborate is being explored in various mass spectrometry applications. In electrospray ionization mass spectrometry (ESI-MS), for instance, related imidazolium (B1220033) tetrafluoroborate salts have been analyzed directly, demonstrating the ability to study the ionic liquid's own ionic composition and aggregation in the gas phase. nih.govnih.gov
A study on 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate using a high-pressure electrospray ion source revealed the characteristic response of various ion species with changes in emitter voltage. nih.gov Such studies are crucial for understanding the behavior of these ionic liquids in ESI sources, which can be leveraged for developing new analytical methods. For example, the interaction of the tetrafluoroborate anion with analytes can be exploited for selective ionization or for the formation of specific adducts that aid in detection and characterization. The negligible vapor pressure of this compound also makes it a suitable medium for the long-term analysis of samples under vacuum conditions, a common feature in many mass spectrometry systems.
Chromatography Media Development
In the realm of chromatography, this compound and its analogues are finding application as components of mobile phases and potentially as stationary phase materials. The addition of imidazolium-based ionic liquids to the mobile phase in High-Performance Liquid Chromatography (HPLC) has been shown to improve the separation of various compounds. For example, 1-ethyl-3-methylimidazolium tetrafluoroborate has been used as a mobile phase additive to reduce the retention of basic and neutral drugs by suppressing silanophilic interactions with the stationary phase. nih.gov This demonstrates the potential of this compound to act as a "masking agent," improving peak shape and resolution.
The development of new stationary phases incorporating ionic liquids is another active area of research. While specific research on this compound as a stationary phase is not widely available, the general properties of imidazolium tetrafluoroborates suggest their suitability for such applications. Their tunable polarity and ability to engage in various intermolecular interactions (e.g., hydrogen bonding, π-π stacking) could be harnessed to create novel chromatographic columns with unique selectivities. Furthermore, methods for the rapid determination of the tetrafluoroborate anion itself by HPLC have been developed, which is essential for quality control and for studying the behavior of these ionic liquids in chromatographic systems. nih.gov
Sustainable Engineering and Process Intensification Studies
The drive towards greener and more efficient chemical processes has spurred research into the application of ionic liquids like this compound in sustainable engineering and process intensification. Key areas of investigation include their use in continuous flow processes and their role in improving the energy efficiency of various systems.
Continuous Flow Processes with this compound
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and easier scalability. nih.govrsc.org The thermal stability and low volatility of this compound make it a promising medium for continuous flow reactions, where it can act as a solvent, catalyst, or both. Although specific examples of its use in the continuous flow synthesis of other molecules are still emerging, the synthesis of related ionic liquid precursors in continuous flow systems has been explored, highlighting the feasibility of such processes.
The use of ionic liquids in continuous flow can facilitate reactions that are difficult to perform in conventional solvents. For instance, their ability to dissolve a wide range of organic and inorganic materials can enable multiphasic reactions in a homogeneous flow environment. Furthermore, the immobilization of catalysts within an ionic liquid phase in a continuous reactor can lead to enhanced catalyst stability and easier product separation. mit.edu
Energy Efficiency in Ionic Liquid-Based Systems
Ionic liquids are being investigated for their potential to reduce energy consumption in various applications. In the context of electrochemistry, this compound and its analogues are considered for use as electrolytes in batteries and supercapacitors. chemimpex.com Their ionic conductivity and wide electrochemical window can contribute to higher energy and power densities in these energy storage devices. The incorporation of 1-butyl-3-methylimidazolium tetrafluoroborate into gel polymer electrolytes has been shown to enhance ionic conductivity and thermal stability, which are crucial for the development of safer and more efficient batteries. mdpi.com
Interdisciplinary Research with this compound
The versatile properties of this compound have led to its application in a wide range of interdisciplinary research fields, bridging chemistry, materials science, and biochemistry.
In materials science , this ionic liquid has been the subject of theoretical and computational studies to understand its behavior at interfaces with solid surfaces. Density Functional Theory (DFT) studies have investigated the adsorption of this compound on aluminum and copper surfaces, providing insights into the interactions at the molecular level. acs.orgacs.orgresearchgate.net Such fundamental understanding is crucial for applications in areas like lubrication, corrosion inhibition, and the development of novel composite materials.
In the field of nanotechnology , ionic liquids are being explored for the synthesis and stabilization of nanoparticles. While specific studies on this compound in this context are emerging, the general use of fluorinated compounds in the formulation of nanoparticles for applications such as 19F-MRI agents highlights the potential for this ionic liquid. nih.gov
In biochemistry , the interaction of ionic liquids with biological macromolecules is a significant area of research. Studies on the effect of the closely related 1-ethyl-3-methylimidazolium tetrafluoroborate on the stability and aggregation of proteins like lysozyme (B549824) have shown that it can decrease the thermal stability and accelerate fibrillization. nih.gov This indicates the potential for this compound to be used in studies of protein folding and misfolding, which are relevant to various diseases.
Bio-inspired Chemical Transformations
The intersection of ionic liquids and biocatalysis represents a vibrant area of research, aiming to harness the efficiency and selectivity of enzymes within the tunable environment of ionic liquid solvents. While direct studies focusing exclusively on this compound in bio-inspired transformations are still emerging, research on closely related imidazolium-based ionic liquids provides significant insights into its potential. These studies highlight the role of the ionic liquid in modulating enzyme stability, activity, and substrate solubility, which are critical parameters for designing efficient biocatalytic systems.
Ionic liquids can serve as non-aqueous media for enzymatic reactions, offering advantages such as high thermal stability and the ability to dissolve a wide range of substrates. nih.gov The choice of cation and anion in the ionic liquid plays a crucial role in its interaction with biomolecules. For instance, the tetrafluoroborate anion is considered chaotropic, meaning it can influence the structure of water and interact with proteins. nih.gov
Research on enzymes like lysozyme in the presence of imidazolium tetrafluoroborate salts has shown that the ionic liquid can influence protein stability and aggregation kinetics. nih.gov While some ionic liquids can enhance enzyme stability, others may have a destabilizing effect. Understanding these interactions is key to selecting the appropriate ionic liquid for a specific biocatalytic process. The potential applications span from the synthesis of pharmaceuticals to the production of biofuels, where enzymatic reactions are central.
Table 1: Research Findings on Imidazolium-Based Ionic Liquids in Biocatalysis
| Ionic Liquid Studied | Enzyme/Protein | Key Findings | Potential Application |
|---|---|---|---|
| 1-Ethyl-3-methylimidazolium tetrafluoroborate | Lysozyme | Influences protein stability and amyloid aggregation kinetics. nih.gov | Understanding protein folding and misfolding diseases. |
| Imidazolium-based ILs | General | Can serve as non-aqueous media for enzymatic reactions, affecting activity and stability. nih.gov | Green synthesis of chemicals and pharmaceuticals. |
Environmental Applications Beyond Capture Technologies
Beyond its well-explored role in gas capture technologies, this compound and its homologues are being investigated for a range of other environmental applications. These include the degradation of pollutants, the pretreatment of biomass for renewable energy production, and the development of environmentally benign materials.
One promising area is in the remediation of water contaminated with persistent organic pollutants. A study on the degradation of 1-alkyl-3-methylimidazolium tetrafluoroborates, a series to which this compound belongs, demonstrated their effective removal from aqueous solutions. nih.gov Using an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system, researchers achieved a degradation of over 91.7% in 120 minutes. nih.gov This method offers a potential pathway for treating industrial wastewater containing these ionic liquids. nih.gov
Another novel application lies in the development of "transient electronics," which are designed to be biodegradable and dissolve at the end of their lifecycle, thereby mitigating electronic waste. mdpi.com A composite material formed by impregnating a biodegradable pullulan membrane with 1-ethyl-3-methylimidazolium tetrafluoroborate has been used to create a water-soluble vibration sensor. mdpi.com This demonstrates the potential for using similar ionic liquids in the formulation of environmentally friendly electronic components.
Furthermore, ionic liquids, including those with the imidazolium cation, have been extensively studied for the pretreatment of lignocellulosic biomass. ncsu.edukoreascience.kr This process aims to break down the complex structure of plant matter to make cellulose (B213188) more accessible for enzymatic hydrolysis into sugars, which can then be fermented into biofuels. nih.gov The ability of ionic liquids to dissolve cellulose is a key advantage in this application. ncsu.edu
Table 2: Environmental Applications of Imidazolium Tetrafluoroborates Beyond Capture Technologies
| Application Area | Specific Ionic Liquid/Homologue | Technology/Method | Key Research Finding |
|---|---|---|---|
| Pollutant Degradation | 1-Alkyl-3-methylimidazolium tetrafluoroborates | Ultrasonic zero-valent zinc/activated carbon micro-electrolysis | Over 91.7% degradation in 120 minutes, with a mineralization level exceeding 88.9%. nih.gov |
| Biodegradable Electronics | 1-Ethyl-3-methylimidazolium tetrafluoroborate | Composite with pullulan biopolymer | Development of a water-soluble vibration sensor to address e-waste. mdpi.com |
| Biomass Pretreatment | 1-Butyl-3-methylimidazolium tetrafluoroborate | Pretreatment of lignocellulosic biomass | Investigated as a solvent for cellulose to enhance enzymatic hydrolysis for biofuel production. ncsu.edu |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-Alkyl-3-methylimidazolium tetrafluoroborates |
| 1-Butyl-3-methylimidazolium tetrafluoroborate |
| 1-Ethyl-3-methylimidazolium tetrafluoroborate |
| Activated carbon |
| Cellulose |
| Lignin |
| Lysozyme |
| Pullulan |
Conclusion and Outlook on 1,3 Dimethylimidazolium Tetrafluoroborate Research
Summary of Key Academic Contributions
Research into 1,3-dimethylimidazolium (B1194174) tetrafluoroborate (B81430) ([DMIM][BF₄]), a prominent member of the imidazolium-based ionic liquid family, has yielded significant academic contributions across several scientific domains. Key contributions have established it as a foundational compound for understanding the structure-property relationships in ionic liquids.
Academically, the synthesis of [DMIM][BF₄] is well-documented, typically involving a two-step process: the quaternization of 1-methylimidazole (B24206) with a methylating agent to form the 1,3-dimethylimidazolium cation, followed by an anion exchange reaction. researchgate.netosti.gov This metathesis reaction, often using a precursor salt like 1,3-dimethylimidazolium halide and a tetrafluoroborate salt (e.g., NaBF₄ or KBF₄), is a cornerstone of ionic liquid synthesis, and studies on [DMIM][BF₄] have helped refine these methodologies. researchgate.netchemicalbook.com
The characterization of its fundamental properties represents a major academic achievement. It is recognized for its low melting point, high thermal stability, and a relatively wide electrochemical window, making it a model system for electrochemical studies. msesupplies.com Detailed spectroscopic and computational analyses have provided deep insights into the nature of the cation-anion interactions and the structure of the imidazolium (B1220033) ring. rsc.orgacs.org Density Functional Theory (DFT) studies, for instance, have been employed to investigate the adsorption behavior of [DMIM][BF₄] on metal surfaces, elucidating electron transfer and bonding mechanisms at a molecular level. acs.orgacs.org
In the field of materials science, research has highlighted its role as a template or co-solvent in the preparation of structured materials like silica (B1680970) xerogels. Furthermore, its utility has been explored in creating polymerized ionic liquids (PILs), where the imidazolium moiety is incorporated into a polymer backbone, with the tetrafluoroborate anion influencing the final properties of the material. osti.gov
Identification of Remaining Challenges and Knowledge Gaps
Despite extensive study, significant challenges and knowledge gaps remain in the research of 1,3-dimethylimidazolium tetrafluoroborate. A primary concern is the long-term stability of the tetrafluoroborate anion, which is known to be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. This reaction can produce hydrofluoric acid and boric acid, altering the properties of the ionic liquid and potentially corroding equipment. Quantifying the kinetics and extent of this hydrolysis under various operational conditions remains an area requiring more systematic investigation.
Another significant challenge lies in fully understanding the nanoscale structure and dynamics of [DMIM][BF₄], particularly at interfaces. While bulk properties are well-characterized, its behavior in thin films, at electrode surfaces, or in confinement within porous materials is not completely understood. acs.org Advanced experimental techniques and more sophisticated computational models are needed to provide a clearer picture of interfacial layering, ion orientation, and transport phenomena, which are critical for applications in electrochemistry and catalysis.
The interaction of [DMIM][BF₄] with solutes, especially biomolecules and polymers, presents another knowledge gap. While it is used as a solvent, a detailed, molecular-level understanding of how it influences reaction mechanisms, catalyst stability, and product selectivity is often lacking. For example, the dealkylation of imidazolium cations can occur at higher temperatures, suggesting the ionic liquid may not always be an inert solvent but an active participant in chemical reactions. nih.gov
Finally, a comprehensive understanding of its environmental fate and lifecycle is still developing. While its negligible vapor pressure is advantageous, its solubility in water means that its potential impact on aquatic ecosystems needs to be fully assessed. Developing cost-effective and efficient methods for its recovery and recycling from industrial processes is a practical challenge that needs to be addressed for its sustainable application.
Future Prospects and Strategic Research Initiatives
The future of this compound research is poised to move from fundamental characterization towards advanced, targeted applications and addressing current limitations. Strategic initiatives will likely focus on several key areas.
One promising direction is the development of hybrid systems and composites. Future research will likely explore the integration of [DMIM][BF₄] into polymer matrices, metal-organic frameworks (MOFs), and nanoparticle systems. Such composites could harness the ionic liquid's conductivity and thermal stability while providing mechanical robustness, leading to novel solid-state electrolytes for batteries, advanced membranes for gas separation, or highly stable catalytic systems.
There is significant potential in leveraging [DMIM][BF₄] in advanced electrochemical energy storage devices. Research initiatives should focus on its use as a co-solvent or additive in next-generation batteries (e.g., lithium-sulfur or sodium-ion) to improve safety, widen the operating temperature range, and enhance ion transport. Further studies into its electrochemical interface with novel electrode materials will be crucial for designing more efficient and durable devices.
Computational and data-driven approaches will play a central role in future research. The use of machine learning and artificial intelligence, trained on existing experimental and computational data, could accelerate the discovery of new formulations and predict the properties of [DMIM][BF₄]-based mixtures. This would enable the "in silico" design of ionic liquid systems tailored for specific tasks, such as optimizing selectivity in a chemical reaction or maximizing conductivity in an electrolyte.
Finally, a strategic focus on "green chemistry" principles is essential. This includes the development of more sustainable synthetic routes, possibly from bio-renewable sources, and the creation of highly efficient recycling protocols. Research into the biodegradability of [DMIM][BF₄] and the design of next-generation analogues with a reduced environmental footprint will be critical for ensuring the long-term viability and acceptance of this important ionic liquid.
Q & A
Q. What are the recommended synthesis and purification methods for 1,3-dimethylimidazolium tetrafluoroborate?
Methodological Answer: Synthesis typically involves quaternization of 1,3-dimethylimidazole with methyl iodide or dimethyl sulfate, followed by anion exchange with NaBF₄ or HBF₄. Purification requires multiple recrystallization steps using acetonitrile or ethanol to remove unreacted precursors and halide residues. Post-purification, NMR (¹H/¹³C) and ion chromatography are critical to confirm purity (>99%) and absence of halide impurities . For optimized purification, vacuum drying at 60–80°C for 48 hours ensures low water content (<100 ppm), as residual moisture can alter ionic liquid properties in electrochemical applications .
Q. How can researchers characterize this compound for structural and compositional validation?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H NMR in deuterated solvents (e.g., DMSO-d₆) identifies cation structure (e.g., δ 3.87 ppm for N-CH₃ groups) and confirms BF₄⁻ anion integration .
- FTIR : Peaks at ~1050 cm⁻¹ (B-F stretching) and ~3150 cm⁻¹ (C-H stretching in imidazolium ring) validate anion-cation interactions .
- Elemental Analysis : Matches experimental C, H, N, and B content with theoretical values (e.g., C: 32.6%, B: 5.9% for C₅H₉BF₄N₂) .
Q. What thermodynamic properties (e.g., vapor pressure) are critical for designing experiments with this ionic liquid?
Methodological Answer: Vapor pressure measurements for aqueous or alcohol mixtures are performed using static or gas-liquid chromatography (GLC) methods. For example, Wu et al. (2011) reported vapor pressures of 0.12–1.45 kPa for H₂O + this compound systems at 298–343 K using a ebulliometric technique . Activity coefficients at infinite dilution (γ^∞) for solutes can be determined via GLC with ionic liquid-coated columns, providing insights into solvent-solute interactions .
Advanced Research Questions
Q. How does this compound interact with metal surfaces in catalytic systems?
Methodological Answer: DFT studies reveal that the cation adsorbs preferentially on Al(111) surfaces via the imidazolium ring’s π-electrons, while BF₄⁻ anions form electrostatic interactions with surface atoms. Adsorption energy differences (~0.5 eV) between Al and Cu(111) surfaces correlate with experimental observations of reduced corrosion rates on Al . Experimental validation involves cyclic voltammetry and X-ray photoelectron spectroscopy (XPS) to track surface passivation .
Q. What are the mechanistic implications of oxidative addition reactions involving this ionic liquid and transition metals?
Methodological Answer: Oxidative addition of 1,3-dimethylimidazolium cations to zerovalent metals (e.g., Pt(0)) forms N-heterocyclic carbene (NHC) complexes. DFT calculations show exothermicity (ΔH = −45 kJ/mol for Pt) and low activation barriers (<30 kJ/mol) when chelating ligands (e.g., PCy₃) are present. Experimentally, reactions with Pt(PPh₃)₂ yield [PtH(dmiy)(PPh₃)₂]BF₄, confirmed via X-ray crystallography (e.g., Pt-NHC bond length: 2.01 Å) .
Q. How do contradictory data on ionic liquid behavior arise in thermodynamic studies, and how can they be resolved?
Methodological Answer: Discrepancies in properties like viscosity or density often stem from impurities (e.g., water, halides) or measurement techniques. For example, vapor pressure data from static vs. dynamic methods may vary by ±10%. Researchers should:
Q. What computational approaches are effective for studying electric double-layer formation at ionic liquid/electrode interfaces?
Methodological Answer: Molecular dynamics (MD) simulations with force fields (e.g., CL&P or AMBER) model ion structuring near carbon electrodes. Key findings include:
- Layered cation/anion arrangements within 1 nm of the electrode.
- Capacitance dependence on pore curvature (e.g., 30% higher capacitance for 1 nm pores vs. planar surfaces) . Experimental validation via electrochemical impedance spectroscopy (EIS) is recommended .
Q. How does the ionic liquid influence reaction kinetics in organometallic catalysis?
Methodological Answer: this compound stabilizes charged intermediates via electrostatic interactions, reducing activation energy. For example, in Heck reactions, Pd-NHC complexes derived from the ionic liquid show turnover frequencies (TOF) >10⁴ h⁻¹, compared to <10³ h⁻¹ in molecular solvents. Kinetic studies using in-situ IR spectroscopy track intermediate formation rates .
Safety and Handling
Q. What are the key safety considerations for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
